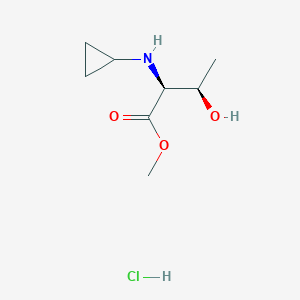

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis approaches for benzofuran derivatives involve palladium-catalyzed reactions, offering a reliable method for producing a wide range of compounds. This includes the formation of (E)-2-(1-(methoxyimino)ethyl)-2-phenylbenzofuran-3(2H)-ones, showcasing the versatility in structural modification and synthesis efficiency (Wenjing Zhu et al., 2023).

Molecular Structure Analysis

Molecular conformation studies, such as those on 6-[1,2-(Z)-Bis(methoxycarbonyl)vinyl]amino-5-dimethylamino-2-methoxy-3-methyl-4(3H)-pyrimidinone, reveal the significance of intramolecular hydrogen bonding in determining the solid-state structure of benzofuran derivatives (J. N. Low et al., 1996).

Chemical Reactions and Properties

Benzofuran compounds engage in various chemical reactions, including interactions with organozinc compounds leading to the formation of specific structures, reflecting their reactive nature and potential for forming complex molecules (G. Coates & D. Ridley, 1966).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The detailed analysis of these properties helps in understanding the material characteristics and potential utility.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with different chemical groups, define the applicability of benzofuran derivatives in synthetic chemistry and potential pharmaceutical applications. Studies on reactions involving methyl 2-benzoylamino-3-dimethylaminopropenoate showcase the versatility and broad range of reactions benzofuran compounds can undergo, leading to diverse derivatives (Brina Ornik et al., 1990).

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

In the domain of organic synthesis, the compound exhibits significance as a reactant or product in complex chemical transformations. For instance, studies on methoxycarbonylation of alkynes catalyzed by palladium complexes highlight the creation of unsaturated esters or cascade reactions leading to α,ω-diesters, underscoring the compound's role in synthesizing valuable organic molecules (Magro et al., 2010). This reaction mechanism showcases the efficiency and regioselectivity of such processes, which are fundamental in developing pharmaceuticals and agrochemicals.

Electrochemical Behavior

The electrochemical properties of similar unsymmetrical dihydropyridines have been studied, illustrating the compound's potential in electrochemical applications and synthetic chemistry (David et al., 1995). Understanding the electrochemical behavior of such compounds can lead to advancements in developing new materials for energy storage and conversion technologies.

Photophysical Properties

Research into the photophysical properties of related benzofuran derivatives has implications for developing novel materials with specific optical characteristics. Studies on aurone derivatives, for example, have revealed their potential in applications requiring two-photon excited fluorescence, such as in bioimaging and photodynamic therapy (Ma et al., 2013). These properties are critical for advancing fluorescent probes and materials in medical diagnostics and research.

Propiedades

IUPAC Name |

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-22(2)13-16-17(23)12-11-15-20(24)19(26-21(15)16)10-6-8-14-7-4-5-9-18(14)25-3/h4-12,23H,13H2,1-3H3/b8-6+,19-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRLTBCTIQEUEM-YZFGBBDKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2495425.png)

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2495427.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)